Ioflubenzamide I-131

Description

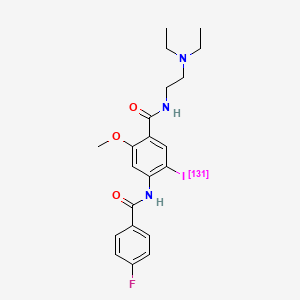

Structure

3D Structure

Properties

CAS No. |

1214283-52-9 |

|---|---|

Molecular Formula |

C21H25FIN3O3 |

Molecular Weight |

517.3 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-[(4-fluorobenzoyl)amino]-5-(131I)iodanyl-2-methoxybenzamide |

InChI |

InChI=1S/C21H25FIN3O3/c1-4-26(5-2)11-10-24-21(28)16-12-17(23)18(13-19(16)29-3)25-20(27)14-6-8-15(22)9-7-14/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,24,28)(H,25,27)/i23+4 |

InChI Key |

UPRRZQGAQRAODM-AWUWEVMDSA-N |

SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)F)I |

Isomeric SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)F)[131I] |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)F)I |

Synonyms |

MIP 1145 MIP-1145 MIP1145 N-(2-diethylaminoethyl)-4-(4-fluorobenzamido)-5-iodo-2-methoxybenzamide |

Origin of Product |

United States |

Molecular and Cellular Research on Ioflubenzamide I 131

Mechanisms of Molecular Binding to Melanin (B1238610)

Ioflubenzamide (B10854266) I-131 is an iodine-131 (B157037) radiolabeled small-molecule benzamide (B126) compound designed for targeted radiotherapy. sec.govcancer.gov Its effectiveness hinges on the selective binding of its benzamide moiety to melanin, a pigment overexpressed in a significant percentage of melanomas. cancer.gov This targeted delivery system concentrates the radiotherapeutic agent in malignant melanoma cells, which are characterized by high melanin content. openmedscience.com

Specificity of Benzamide Moiety Interaction with Melanin

The affinity of benzamide derivatives for melanin is not based on a receptor-ligand interaction or covalent bonding. snmjournals.orgsnmjournals.org Instead, the binding is driven by a combination of non-covalent interactions that ensure high specificity for melanin-rich tissues. nih.gov

Structural analyses have elucidated the key interactions:

π-π Stacking: The aromatic ring of the benzamide structure engages in π-π stacking interactions with the heteroaromatic indole (B1671886) moieties within the melanin biopolymer. researchgate.netresearchgate.net

Ionic Interactions: An ionic bond forms between the protonated cation on the tertiary amine side chain of the benzamide derivative and the carboxylate groups present in the melanin structure. snmjournals.orgsnmjournals.orgresearchgate.net

These combined electrostatic and hydrophobic forces are responsible for the strong and selective binding observed between benzamide compounds and melanin. snmjournals.orgsnmjournals.org This structure-activity relationship is fundamental to designing melanin-targeting probes for both diagnostic and therapeutic applications. researchgate.net

Role of Iodination in Facilitating Cellular Uptake and Retention

The process of iodination, specifically the incorporation of the Iodine-131 radioisotope, is crucial for both the therapeutic action and the cellular pharmacokinetics of Ioflubenzamide. The addition of iodine to the benzamide structure enhances its lipophilicity. snmjournals.org This increased lipophilicity is positively correlated with the molecule's ability to undergo passive diffusion across the cell membrane to reach the intracellular melanin. snmjournals.org

Once inside the cell, the iodinated benzamide derivatives exhibit high uptake and retention specifically in melanin-positive melanoma cells. openmedscience.comoncidiumfoundation.org Studies with Ioflubenzamide I-131 (also known as [131I]MIP-1145) have shown that its binding to melanoma cells is melanin-dependent, increases over time, and is retained within the cells. nih.gov This targeted uptake and retention are key to delivering a concentrated dose of radiation to the tumor while minimizing exposure to healthy tissues. openmedscience.com

Intracellular Trafficking and Retention Dynamics in Melanin-Expressing Cells

Following cellular uptake via passive diffusion, this compound must navigate the intracellular environment to bind with its target, melanin. Melanin is synthesized and stored within specialized organelles called melanosomes. nih.gov Research indicates that these melanosomes can serve to sequester therapeutic agents. nih.gov

The intracellular trafficking of this compound leads it to these melanin-containing compartments. Studies on [131I]MIP-1145 demonstrated that the compound is internalized by melanin-expressing cells, with binding that is insensitive to mild acid washes, confirming its location within the cell rather than on the surface. nih.gov

The retention dynamics are highly favorable for therapeutic applications. In vivo studies using human melanoma xenografts showed that while [131I]MIP-1145 exhibited diffuse distribution initially, it was rapidly washed out from all non-target tissues. nih.gov In contrast, significant and prolonged retention was observed in melanin-expressing tumors. nih.gov

| Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio |

|---|---|---|

| 4 hours | 8.82 | 25.2 |

| 24 hours | 5.91 | 197 |

This high-capacity, melanin-dependent binding and prolonged intracellular retention ensure that the radiotherapeutic payload is concentrated at the tumor site, maximizing its cytotoxic effect. nih.gov

Mechanisms of Radiocytotoxicity and Radiotherapeutic Action

The therapeutic efficacy of this compound is derived from the radioactive decay of its Iodine-131 component, which selectively delivers a cytotoxic dose of radiation to melanin-expressing tumor cells. cancer.govbiospace.com

Beta Particle Emission Characteristics and Linear Energy Transfer (LET)

Iodine-131 is a radioisotope with a half-life of approximately 8 days that decays primarily through beta emission, which is responsible for about 90% of its radiation damage to tissue. wikipedia.orgradiopaedia.orgradiopaedia.org The emitted beta particles are electrons that deposit their energy over a short range within tissue. wikipedia.org

| Parameter | Value |

|---|---|

| Maximum Beta Energy | 606 keV |

| Average Beta Energy | 192 keV |

| Tissue Penetration Range | 0.6 to 2 mm |

Linear energy transfer (LET) describes the average energy deposited by ionizing radiation per unit of path length. radiopaedia.org It is a key determinant of the biological consequences of radiation exposure. radiopaedia.org Radiation from beta particles is classified as low-LET radiation. radiopaedia.orgmdpi.com While high-LET radiation deposits a high concentration of energy in a short distance, low-LET radiation like beta particles has a sparser pattern of energy deposition. mdpi.com

Cellular Damage Pathways Induced by Ionizing Radiation

The beta particles emitted by Iodine-131 cause cell death through direct and indirect mechanisms of action. wikipedia.org The ionizing radiation leads to molecular damage, which can trigger various cellular responses. nih.gov

Direct Action: The beta particles can directly hit and ionize critical cellular macromolecules, most importantly DNA, causing damage such as single-strand breaks (SSBs) and double-strand breaks (DSBs). nih.govmdpi.com This direct damage can lead to mutations and cell death. wikipedia.org

Indirect Action: The primary mechanism of damage for low-LET radiation is indirect. The radiation ionizes water molecules within the cell, leading to the formation of highly reactive free radicals and reactive oxygen species (ROS). scielo.br This surge in ROS creates a state of oxidative stress, which can damage DNA, proteins, and lipids, ultimately inducing cell death. mdpi.comscielo.br

The cellular response to this radiation-induced damage includes the activation of complex signaling pathways. In thyroid cancer cells, Iodine-131 treatment has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death) and cell cycle arrest. nih.gov These effects are mediated by the regulation of specific gene pathways, such as those involving JNK and NF-κB. nih.gov The cytotoxic effect can also manifest as other forms of regulated cell death, such as ferroptosis, which is driven by iron-dependent lipid peroxidation. mdpi.com

In Vitro Binding and Cellular Studies

In vitro binding and cellular assays are crucial for characterizing the interaction of this compound at the molecular and cellular levels. These studies provide fundamental data on its binding affinity, specificity, and behavior within cells, which are essential for its development as a targeted radiopharmaceutical. General principles of in vitro binding assays often involve measuring the interaction between a radiolabeled compound and its target, which can be a receptor or, in this case, a pigment like melanin. chelatec.com

The therapeutic and diagnostic efficacy of this compound is predicated on its specific binding to melanin. Research has focused on characterizing this binding in various cell lines to confirm its selectivity for melanin-expressing cells. The benzamide component of the molecule is responsible for this selective interaction. cancer.gov Studies would typically involve comparing the uptake and binding of this compound in melanin-positive melanoma cell lines versus melanin-negative cell lines or cells from other cancer types. A significantly higher accumulation in melanin-positive cells would demonstrate the melanin-dependent binding characteristic. While specific data tables from direct studies on this compound are not publicly available, the research approach would be analogous to cellular uptake studies for other targeted agents, where uptake is compared across different cell lines. nih.govdovepress.com

Table 1: Illustrative Melanin-Dependent Binding in Cell Lines This table is a representative example based on the expected outcomes of melanin-dependent binding studies.

| Cell Line | Melanin Expression | This compound Binding (Relative Units) |

|---|---|---|

| SK-MEL-28 | High | 100 ± 5.2 |

| B16-F10 | High | 95 ± 4.8 |

| A375 | Low | 15 ± 2.1 |

| MCF-7 | Negative | 5 ± 1.3 |

To quantify the binding affinity of this compound to melanin, binding saturation experiments are conducted. These assays involve incubating a constant amount of melanin-containing material (such as synthetic melanin or melanoma cell lysates) with increasing concentrations of radiolabeled Ioflubenzamide. The goal is to determine the point at which all available binding sites on the melanin are occupied, or saturated. nih.gov

From these saturation binding experiments, two key parameters can be determined: the dissociation constant (Kd) and the maximum binding capacity (Bmax). chelatec.com The Kd value is a measure of the binding affinity; a lower Kd indicates a higher affinity of the compound for its target. Bmax represents the total concentration of binding sites. chelatec.com Quantitative pull-down assays with purified proteins offer a methodological parallel for determining such binding constants. nih.gov

Table 2: Hypothetical Binding Saturation Data for this compound with Synthetic Melanin This table represents the type of data generated from a binding saturation assay.

| This compound Concentration (nM) | Specific Binding (cpm) |

|---|---|

| 1 | 1500 |

| 5 | 6800 |

| 10 | 11500 |

| 20 | 18000 |

| 50 | 25000 |

| 100 | 28000 |

| 200 | 28500 |

From a Scatchard plot analysis of this data, one could derive a Kd and Bmax. For instance, a hypothetical Kd in the low nanomolar range would signify a strong and desirable binding affinity for melanin.

Once this compound is internalized by a melanoma cell, its ability to be retained within the cell is critical for delivering a sustained therapeutic dose of radiation. The intracellular environment can be harsh, and the stability of the compound's binding to melanin under various conditions, such as acidic pH found in endosomes and lysosomes, is an important consideration.

Studies evaluating intracellular retention would involve incubating melanoma cells with this compound, allowing for internalization, and then subjecting the cells to various treatments, such as an acid wash. An acid wash is a common technique used to differentiate between membrane-bound and internalized substances. nih.gov The persistence of the radioactive signal from within the cells after such a treatment indicates strong intracellular retention and resistance to dissociation in an acidic environment. Prolonged retention within tumor cells is a desirable characteristic for nanomedicines and targeted therapies to enhance their therapeutic effect. dovepress.comnih.gov

Table 3: Representative Intracellular Retention of this compound in Melanoma Cells This table illustrates expected results from an intracellular retention study.

| Treatment Condition | Intracellular this compound (% of Initial Uptake) |

|---|---|

| Control (No Treatment) | 100% |

| Saline Wash | 98% |

| Acid Wash (pH 4.0) | 92% |

| 24-hour Chase (Drug-free media) | 85% |

These hypothetical results would suggest that this compound is robustly retained within the cell, with minimal dissociation caused by acidic conditions, indicating stable binding to intracellular melanin.

Preclinical Pharmacological Investigations of Ioflubenzamide I 131

In Vivo Biodistribution and Pharmacokinetic Research in Animal Models

Preclinical studies in animal models have been crucial in understanding the distribution and clearance of Ioflubenzamide (B10854266) I-131, providing insights into its potential as a targeted radiotherapeutic agent.

Systemic Tissue Distribution Profiles

In vivo studies using human melanoma xenografts in animal models have demonstrated that [¹³¹I]MIP-1145 exhibits a diffuse tissue distribution. patsnap.com The compound circulates throughout the body but does not accumulate in high concentrations in most non-target tissues. patsnap.com A study in cynomolgus monkeys was conducted to gather data for estimating human dosimetry, which showed acceptable projected human dosimetry. patsnap.com

Clearance and Washout Kinetics from Non-Target Organs

Following systemic distribution, Ioflubenzamide I-131 is cleared from non-target organs. patsnap.com Research has shown a washout from all tissues except for those expressing melanin (B1238610), such as specific tumors. patsnap.com This selective retention in target tissues while clearing from others is a critical characteristic for a targeted radiotherapeutic, as it minimizes off-target radiation exposure.

Quantitative Analysis of Tumor-Specific Uptake in Xenograft Models

Studies in human melanoma xenografts have quantified the uptake of [¹³¹I]MIP-1145 in melanin-expressing tumors. patsnap.com A significant tumor uptake of 8.82% of the injected dose per gram (% ID/g) was observed at 4 hours post-injection. patsnap.com This uptake remained high, at 5.91% ID/g, at 24 hours post-injection. patsnap.com The tumor-to-blood ratios were notably high, reaching 25.2 at 4 hours and increasing to 197 at 24 hours, indicating excellent tumor retention and blood clearance. patsnap.com Furthermore, in vitro binding of [¹³¹I]MIP-1145 to melanoma cells was found to be dependent on melanin expression, increased over time, and was retained within the cells. patsnap.com

Table 1: Tumor Uptake and Tumor/Blood Ratios of [¹³¹I]MIP-1145 in Human Melanoma Xenografts

| Time Point | Tumor Uptake (% ID/g) | Tumor/Blood Ratio |

|---|---|---|

| 4 hours | 8.82 | 25.2 |

| 24 hours | 5.91 | 197 |

Data sourced from preclinical evaluation of [¹³¹I]MIP-1145. patsnap.com

Evaluation of Targeted Radiotherapeutic Efficacy in Animal Models

The therapeutic potential of this compound has been assessed in animal models of human melanoma, focusing on its ability to inhibit tumor growth and induce regression.

Assessment of Tumor Growth Inhibition

In a nonclinical mouse model of human melanoma, administration of this compound, referred to as Solazed™, led to a significant reduction in tumor volumes over a prolonged period when compared to control groups. biospace.com Both single and multiple doses of the compound were effective in inhibiting the growth of SK-MEL-3 tumors. patsnap.com

Investigation of Tumor Regression and Durable Response

Treatment with multiple doses of [¹³¹I]MIP-1145 not only inhibited tumor growth but also resulted in tumor regression. patsnap.com A durable response was observed for over 125 days in these preclinical models, suggesting the potential for long-lasting therapeutic effects. patsnap.com These findings highlight the efficacy of this compound in eliminating melanoma cells and controlling tumor progression in animal models.

Advanced Methodologies and Technologies in Ioflubenzamide I 131 Research

Preclinical Imaging Modalities for Radiopharmaceutical Evaluation

Preclinical imaging plays a pivotal role in the non-invasive assessment of radiopharmaceuticals like Ioflubenzamide (B10854266) I-131. These modalities provide critical insights into the in vivo characteristics of the compound, guiding further development.

Single-Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) is a powerful hybrid imaging technique used in the preclinical evaluation of Ioflubenzamide I-131. biorxiv.org SPECT allows for the visualization and quantification of the gamma rays emitted by the Iodine-131 (B157037) (I-131) component, while CT provides detailed anatomical information. This fusion of functional and anatomical imaging enables precise localization of the radiopharmaceutical's uptake within animal models. nih.govfoliamedica.bg

In studies involving animal models with human melanoma xenografts, SPECT/CT has been instrumental in demonstrating the selective uptake and retention of this compound in melanin-expressing tumors. ncats.io The imaging can track the diffuse tissue distribution and subsequent washout from non-target tissues over time, highlighting the compound's tumor-targeting specificity. ncats.io For instance, SPECT/CT imaging can be performed at various time points post-injection (e.g., 3 hours, 1 day, 5 days, etc.) to monitor the dynamic behavior of the radiopharmaceutical. researchgate.net This detailed spatial and temporal information is vital for assessing the therapeutic potential and understanding the in vivo kinetics of this compound.

The quantitative capabilities of modern SPECT/CT systems also allow for the estimation of the concentration of I-131 in tumors and organs, which is a critical input for dosimetry calculations. siemens-healthineers.com This quantitative data helps in correlating the observed imaging findings with ex vivo biodistribution data, providing a more complete picture of the radiopharmaceutical's performance.

Cerenkov Luminescence Tomography (CLT) is an emerging optical imaging modality that offers a complementary approach to SPECT/CT for monitoring the in vivo biodistribution of beta-emitting radionuclides like I-131. frontiersin.orgwisc.edu Cerenkov radiation is the faint blue light produced when charged particles, such as the beta particles from I-131 decay, travel through a dielectric medium like biological tissue at a speed greater than the phase velocity of light in that medium. frontiersin.orgd-nb.info

While CLI provides two-dimensional surface images, CLT can reconstruct the three-dimensional distribution of the radioactive source within the animal, offering improved spatial localization compared to planar imaging. nih.gov The combination of CLT with other imaging modalities can provide a more comprehensive understanding of the radiopharmaceutical's behavior.

Dosimetry Research in Preclinical Models

Accurate estimation of the radiation dose delivered to tumors and healthy organs is fundamental in the development of radiopharmaceuticals for therapeutic applications. Dosimetry studies in preclinical models are essential for predicting potential efficacy and toxicity.

The primary goal of internal dosimetry is to calculate the absorbed dose, which is the energy deposited by ionizing radiation per unit mass of tissue. The Medical Internal Radiation Dose (MIRD) schema, developed by the Society of Nuclear Medicine, provides a standardized framework for these calculations. nih.govsnmmi.org This methodology involves determining the total number of radioactive decays that occur in source organs over time (cumulated activity) and then using pre-calculated "S-values" or absorbed fractions to estimate the dose to various target organs. snmmi.orgbiomedres.us

In the context of this compound, biodistribution data obtained from imaging studies (SPECT/CT) and ex vivo tissue counting in animal models are used to determine the cumulated activity in tumors and normal tissues. nih.gov These data are then used within the MIRD framework to calculate the absorbed doses. iaea.org This allows researchers to estimate the therapeutic index by comparing the dose delivered to the tumor versus critical organs.

The following table illustrates a simplified example of biodistribution data that would be used for dosimetry calculations.

| Organ | Percent Injected Activity per Gram (%IA/g) at 24h |

| Blood | 0.5 ± 0.1 |

| Tumor | 10.2 ± 2.5 |

| Liver | 1.8 ± 0.4 |

| Kidneys | 1.2 ± 0.3 |

| Muscle | 0.3 ± 0.1 |

| This table is for illustrative purposes and does not represent actual experimental data for this compound. |

To achieve more patient-specific and accurate dosimetry, computational modeling approaches, particularly Monte Carlo simulations, are increasingly being employed. researchgate.netnih.gov Monte Carlo methods simulate the transport of individual photons and electrons through a model of the subject, tracking their interactions and energy depositions on a voxel-by-voxel basis. researchgate.netnih.gov This approach can account for the complex geometries of organs and tumors, as well as tissue heterogeneities, which is an advantage over the more simplified assumptions of the standard MIRD schema. nih.gov

For this compound research, Monte Carlo simulations can be used to create detailed 3D dose maps. researchgate.net These simulations utilize patient-specific anatomical information from CT or MRI scans and the activity distribution from SPECT images. researchgate.net Codes such as GATE (Geant4 Application for Tomographic Emission) are often used for these simulations. researchgate.net By providing a more detailed picture of the dose distribution, including dose-volume histograms (DVHs), Monte Carlo simulations can help to better understand the relationship between the administered activity and the therapeutic response of the tumor, as well as the dose to critical structures. nih.gov This level of detail is crucial for optimizing treatment planning in future clinical applications. nih.gov

Development of Predictive Models for Radiopharmaceutical Behavior and Efficacy

The development of predictive models is a key area of advanced research that aims to forecast the behavior and therapeutic efficacy of radiopharmaceuticals like this compound. These models integrate data from various sources to simulate and predict outcomes, potentially accelerating the drug development process.

By combining preclinical data on biodistribution, pharmacokinetics, and dosimetry with mathematical modeling, researchers can develop models that predict the tumor uptake and clearance of this compound under different physiological conditions. These models can help in understanding how factors such as tumor blood flow, melanin (B1238610) expression levels, and receptor density might influence the effectiveness of the therapy.

Furthermore, these predictive models can be used to simulate the therapeutic response of tumors to different radiation doses delivered by this compound. By incorporating principles of radiobiology, such as the linear-quadratic model, these simulations can help to establish dose-response relationships and predict the likelihood of tumor control. nih.gov This information is invaluable for designing future clinical trials and for personalizing treatment strategies. While specific predictive models for this compound are not extensively detailed in the public domain, the methodologies for creating such models are well-established in the field of radiopharmaceutical research.

Ex Vivo Analytical Techniques for Tissue and Cellular Characterization

Following in vivo studies, ex vivo analytical techniques are crucial for a detailed quantitative and qualitative assessment of this compound's distribution and behavior at the tissue and cellular levels. These methods provide high-resolution insights that complement whole-body imaging data, offering a more granular understanding of the radiotracer's localization.

The primary ex vivo methodologies employed in research with iodine-131 (I-131) labeled compounds involve the dissection of tissues, followed by radioactivity measurement and high-resolution imaging. These techniques are essential for creating a comprehensive biodistribution profile.

Biodistribution Studies via Gamma Counting

A fundamental ex vivo technique is the quantitative analysis of radioactivity in dissected organs and tissues. researchgate.netnih.gov In these studies, after a predetermined time following the administration of the radiolabeled compound, various tissues of interest are harvested, weighed, and their radioactivity is measured using a calibrated gamma counter. arabjchem.org This instrument is specifically designed to detect the gamma rays emitted by radionuclides like I-131. amerigoscientific.comwikipedia.org

The data are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). researchgate.net This normalization allows for direct comparison of tracer accumulation across different organs and tissues, providing a clear quantitative picture of the compound's distribution. For instance, research on other I-131 labeled agents has demonstrated significant accumulation in target tissues like tumors, while also quantifying uptake in other organs such as the liver, kidneys, and spleen, which are often involved in clearance. arabjchem.org

Table 1: Representative Ex Vivo Biodistribution Data for an I-131 Labeled Agent

| Tissue | Mean Uptake (%ID/g) ± SD |

| Blood | 2.5 ± 0.5 |

| Heart | 1.8 ± 0.3 |

| Lungs | 3.1 ± 0.7 |

| Liver | 15.2 ± 2.1 |

| Spleen | 4.5 ± 0.9 |

| Kidneys | 8.9 ± 1.5 |

| Muscle | 0.8 ± 0.2 |

| Tumor | 12.4 ± 1.8 |

| Note: This table presents hypothetical data for illustrative purposes, based on typical findings in ex vivo biodistribution studies of I-131 labeled compounds. |

This quantitative method is vital for understanding the pharmacokinetic profile of a radiolabeled compound and assessing its potential for targeted delivery.

Autoradiography for High-Resolution Visualization

To visualize the distribution of this compound at a microscopic level, autoradiography is the technique of choice. slideshare.netmdpi.com This method provides detailed spatial information about the localization of the radiolabel within tissue sections, far surpassing the resolution of in vivo imaging modalities. scielo.br

The process involves taking the harvested tissues, which have been frozen and sectioned into very thin slices (typically 5-20 micrometers). nih.govnih.gov These tissue sections are then placed in direct contact with a photographic emulsion or a storage phosphor screen. slideshare.netnih.gov The beta particles and gamma rays emitted by the decay of I-131 expose the emulsion or screen, creating a latent image that corresponds to the location and concentration of the radiotracer within the tissue slice. wikipedia.org

After an appropriate exposure time, the image is developed, revealing a detailed map of the radiotracer's distribution. scielo.br This can be correlated with the tissue's histology, often by counterstaining the same section, to identify specific cellular structures or regions that have accumulated the compound. nih.gov Digital autoradiography has been shown to be a suitable method for studying radiotracer uptake in microscopic tumors. nih.gov Studies using other I-131 labeled compounds have successfully used this technique to show specific binding in tumor tissues compared to surrounding healthy tissue. nih.govnih.gov

Cellular Uptake and Binding Assays

Ex vivo techniques also extend to the cellular level to characterize the interaction of this compound with its target cells. researchgate.net After harvesting tissues, specific cell populations can be isolated. The amount of radioactivity associated with these cells is then measured to quantify uptake.

Furthermore, in vitro binding assays using tissue homogenates or cell preparations can be performed ex vivo. These experiments help to determine the binding affinity and specificity of this compound to its molecular target. Such studies are foundational for confirming the mechanism of action and validating the targeting capabilities of the compound.

Future Directions and Research Opportunities

Exploration of Novel Ligands and Radiopharmaceutical Formulations for Melanin (B1238610) Targeting

While the benzamide (B126) structure of Ioflubenzamide (B10854266) I-131 has shown promise, the exploration of alternative ligands and advanced formulations is a critical avenue for future research. The goal is to identify molecules with improved binding affinity, tumor retention, and pharmacokinetic profiles.

Novel Ligands: Research has moved beyond traditional benzamides to other small molecules that can bind to intracellular melanin. nih.gov Nicotinamides and picolinamides, for instance, have demonstrated high uptake in melanotic melanoma cells. nih.gov Combining a benzamide with a nicotinamide (B372718) structure has also been shown to result in more stable tumor retention. snmjournals.org Additionally, melanin-binding peptides and antibodies that target extracellular melanin represent another promising approach, potentially offering a better safety profile by not targeting healthy cells that contain melanin. nih.govsnmjournals.org

Radiopharmaceutical Formulations: Innovations in radiopharmaceutical formulations are aimed at improving the delivery and stability of melanin-targeting agents. The use of nanoparticles as carriers for radionuclides is one such strategy. These nanoparticles can be engineered for enhanced tumor targeting and can serve as a platform for theranostics, combining both diagnostic and therapeutic capabilities.

| Ligand Class | Example Compound(s) | Key Preclinical Findings |

| Benzamides | [¹³¹I]MIP-1145 | Showed uptake of 5.91 %ID/g in human melanoma xenografts at 24 hours. snmjournals.org |

| Nicotinamides | (¹²³/¹³¹)I-Iochlonicotinamide | Demonstrated high uptake in melanotic B16-F0 melanoma cells. nih.gov |

| Picolinamides | ¹³¹I-5-IPN | Showed high affinity and specificity for B16F10 cells in vitro and in vivo. snmjournals.org |

| Combined Ligands | [¹³¹I]iodofluoronicotiamide benzamide | Exhibited stable tumor retention (5.17 ± 1.53 %ID/g at 48 h). snmjournals.org |

| Melanin-Binding Antibodies | 6D2, 8C3 | Displayed high affinity for melanin, showing potential for radioimmunotherapy. snmjournals.org |

Strategies for Further Enhancing Tumor-Specific Uptake and Intracellular Retention

A significant challenge in radionuclide therapy is achieving high tumor-to-background ratios. Future research will focus on strategies to increase the concentration and retention of Ioflubenzamide I-131 within tumor cells while accelerating its clearance from healthy tissues.

Molecular Modifications: One approach is the dimerization of melanin-targeting ligands to enhance tumor-binding capacity. snmjournals.org While initial studies with 68Ga-labeled dimers showed poor tumor uptake, this strategy may be more effective with radioiodinated compounds. snmjournals.org Another strategy involves modifying the molecular structure to improve metabolic stability, which has been shown to be a key determinant of benzamide uptake in melanoma. researchgate.net

Advanced Delivery Systems: The use of liposomal formulations can enhance the biodistribution, uptake, and clearance of radiopharmaceuticals, potentially reducing toxicity. mdpi.com Encapsulating this compound in liposomes could improve its pharmacokinetic properties and tumor accumulation.

Investigation of Preclinical Combination Therapies with this compound

The future of cancer treatment is increasingly moving towards combination therapies to overcome resistance and enhance therapeutic outcomes. Preclinical studies combining melanin-targeted radionuclide therapy with other treatment modalities have shown synergistic effects.

Combination with Immunotherapy: The combination of melanin-targeting radioimmunotherapy with immune checkpoint inhibitors (ICIs) has demonstrated significant tumor growth delay and improved survival in preclinical models. nih.gov For example, a study combining a ¹⁷⁷Lu-labeled anti-melanin antibody with an anti-PD-1 antibody resulted in a synergistic reduction in tumor growth. mdpi.com Another study showed that combining a radioiodinated melanin ligand (¹³¹I-ICF01012) with an anti-CTLA-4 antibody improved the survival of mice with melanoma. nih.gov

Mechanism of Synergy: Targeted radionuclide therapy can induce immunogenic cell death, which releases tumor antigens and creates a pro-inflammatory tumor microenvironment. researchgate.net This can, in turn, enhance the efficacy of immunotherapies. Future studies should explore the optimal sequencing and dosing of this compound when combined with various immunotherapeutic agents.

| Combination | Preclinical Model | Key Findings |

| ¹⁷⁷Lu-anti-melanin RIT + anti-PD-1 ICB | Cloudman S91 murine melanoma | Significantly reduced tumor growth and increased survival, suggesting synergy. mdpi.com |

| ¹³¹I-ICF01012 + anti-CTLA-4 | B16F10 melanoma-bearing mice | Improved survival compared to ICI therapy alone. nih.gov |

| ¹³¹I-5-IPN TRNT + anti-PD-L1 antibody | B16F10 lung metastasis model | Extended median survival to 31 days compared to 15 days in the control group. snmjournals.org |

Role of Artificial Intelligence and Machine Learning in Radiopharmaceutical Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of radiopharmaceutical development by accelerating the discovery and optimization of novel therapeutic agents.

Drug Discovery and Design: AI algorithms can analyze vast datasets to identify promising molecular candidates for melanin targeting, predict their pharmacokinetic and pharmacodynamic properties, and optimize their molecular structures for improved efficacy and safety. nih.gov This can significantly reduce the time and cost associated with traditional drug discovery methods.

Personalized Medicine: AI can also play a crucial role in personalizing treatment with this compound. By analyzing patient-specific data, such as medical imaging and biomarkers, AI models can help predict treatment response and optimize dosing, leading to more effective and individualized therapies. researchgate.net

Translational Research Pathways from Preclinical Discoveries to Early-Stage Development Concepts

The path from a promising preclinical compound to a clinically approved drug is long and complex. Establishing clear translational research pathways is essential for the successful development of this compound and other melanin-targeted radiopharmaceuticals.

Theranostic Approach: A key strategy in modern radiopharmaceutical development is the "theranostic" approach, where a diagnostic imaging agent is paired with a therapeutic agent that targets the same molecule. For this compound, this could involve using a diagnostic counterpart, such as Ioflubenzamide I-123 or I-124, to select patients whose tumors show sufficient uptake of the drug, thereby predicting who is most likely to benefit from the therapeutic version. nih.gov

Dosimetry and Safety: Accurate dosimetry is crucial for determining the optimal therapeutic dose that maximizes tumor killing while minimizing toxicity to healthy organs. Preclinical studies are essential for establishing the biodistribution and radiation absorbed dose of new radiopharmaceuticals before they can be tested in humans. nih.gov

Addressing Unresolved Challenges in Targeted Radionuclide Therapy Research

Despite the promise of melanin-targeted radionuclide therapy, several challenges need to be addressed to advance the field.

Clinical Validation: While preclinical data for many melanin-targeting agents are encouraging, more extensive clinical validation is needed to confirm their safety and efficacy in humans. snmjournals.org The termination of the this compound Phase 1 trial highlights the difficulties in translating preclinical success to clinical application. drugbank.com

Tumor Heterogeneity: Melanomas can be highly heterogeneous, with varying levels of melanin expression. This can lead to variable uptake of melanin-targeting radiopharmaceuticals and impact treatment efficacy. Future research should focus on strategies to overcome this heterogeneity, such as combination therapies that target multiple pathways.

Resistance Mechanisms: The development of resistance to therapy is a major challenge in oncology. The biophysical properties of melanin itself can contribute to resistance to radiotherapy. mdpi.com Understanding the mechanisms of resistance to melanin-targeted radionuclide therapy is crucial for developing strategies to overcome it.

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for quantifying I-131 activity in thyroid cancer dosimetry studies?

- Methodological Answer : Use a combination of gamma spectroscopy and calibrated ionization chambers to measure I-131 activity in vitro. For in vivo applications, SPECT/CT imaging with iterative reconstruction algorithms improves spatial resolution and quantification accuracy. Standardize measurements using NIST-traceable reference sources to minimize inter-laboratory variability .

- Experimental Design : Include cross-calibration between imaging modalities (e.g., SPECT/CT and planar scintigraphy) and validate results against phantom models simulating thyroid tissue .

Q. How can researchers address discrepancies in I-131’s relative biological effectiveness (RBE) compared to external beam radiation?

- Methodological Answer : Conduct comparative studies using in vitro models (e.g., thyroid follicular cell lines) exposed to I-131 beta emissions versus external X-rays. Apply clonogenic survival assays and DNA damage markers (e.g., γ-H2AX foci) to quantify RBE. Note that RBE estimates vary due to dose protraction and non-uniform iodine distribution in thyroid tissue .

- Data Contradiction Analysis : Meta-analyses of epidemiological data (e.g., Chernobyl cohort vs. NCI fallout studies) reveal RBE values ranging from 0.2 to 1.0. Use weighted regression models to account for confounding variables like age at exposure and iodine sufficiency .

Q. What protocols ensure reproducibility in I-131 pharmacokinetic studies?

- Methodological Answer : Adhere to the following steps:

Administer I-131 in a fasted state to standardize gastrointestinal absorption.

Collect serial blood samples at 1, 2, 4, 24, and 48 hours post-administration for compartmental modeling.

Use population pharmacokinetic software (e.g., NONMEM) to account for inter-patient variability in renal clearance and thyroid uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.